molecular formula C9H18Cl2N2O2 B1500076 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride CAS No. 1179361-28-4

1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride

Cat. No.: B1500076
CAS No.: 1179361-28-4
M. Wt: 257.15 g/mol
InChI Key: GVIJVMZZPJMUBY-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride (CAS 1179361-28-4) is a high-value, bicyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a piperidine ring (a six-membered nitrogen-containing heterocycle) fused to an azetidine ring (a four-membered nitrogen-containing heterocycle) via a carboxylic acid functional group, presented as a stable dihydrochloride salt to enhance solubility in aqueous media for biological testing . This compound serves as a critical versatile building block for the synthesis of more complex molecules. The azetidine ring is a prominent pharmacophore in natural and synthetic bioactive molecules, found in compounds ranging from marine alkaloids with cytotoxic activity to approved therapeutics like the antihypertensive drug azelnidipine . The constrained, three-dimensional structure of this azetidine-piperidine hybrid makes it a valuable conformationally restricted analogue of amino acids like β-proline and GABA, which is useful for designing peptides and neuroactive agents . Its specific molecular architecture is highly relevant in explorations of novel NLRP3 inflammasome inhibitors for inflammatory diseases and JAK1 inhibitors targeted for oncology and autoimmune disorders . The synthetic utility of this compound is well-documented. It can be prepared via amidation reactions between piperidin-4-yl intermediates and azetidine-3-carboxylic acid derivatives, using coupling agents like HBTU/HOBt, followed by conversion to the dihydrochloride salt with hydrochloric acid to improve stability and handling . The compound's reactivity allows for further functionalization; the carboxylic acid group can be used for coupling to other moieties, and the azetidine ring can undergo selective ring-opening reactions or participate in cross-coupling chemistry to create diverse chemical libraries . Provided with a minimum purity of 98% and characterized by techniques such as HPLC, NMR, and Mass Spectrometry, this product is offered strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are directed to consult the associated Safety Data Sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

1-piperidin-4-ylazetidine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-5-11(6-7)8-1-3-10-4-2-8;;/h7-8,10H,1-6H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIJVMZZPJMUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662546
Record name 1-(Piperidin-4-yl)azetidine-3-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-28-4
Record name 1-(Piperidin-4-yl)azetidine-3-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride, also known by its CAS number 1179361-28-4, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C9H16N2O22HClC_9H_{16}N_2O_2\cdot 2HCl, with a molecular weight of approximately 257.16 g/mol . The synthesis of this compound typically involves the reaction of piperidine with azetidine derivatives, yielding various amino acid derivatives with significant yields .

This compound exhibits a range of biological activities, primarily due to its structural similarity to amino acids. Its mechanism of action is believed to involve modulation of neurotransmitter systems and potential inhibition of specific enzymes relevant in metabolic pathways.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting monoacylglycerol lipase, which may contribute to anti-inflammatory effects .
  • Cytotoxicity : In vitro studies indicated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it demonstrated significant activity against human leukemia cell lines, suggesting potential applications in oncology .

Toxicity Profile

Toxicity assessments have indicated that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models, which underscores its safety profile for further development .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Cytotoxicity : A study reported that the compound showed IC50 values in the low micromolar range against several cancer cell lines, including leukemia and breast adenocarcinoma cells. This suggests that the compound can induce apoptosis in these cells, making it a candidate for further investigation in cancer therapy .
  • Monoacylglycerol Lipase Inhibition : Research has demonstrated that derivatives of this compound can effectively inhibit monoacylglycerol lipase, which plays a critical role in lipid metabolism and inflammation. This inhibition was associated with reduced pain responses in animal models, indicating potential therapeutic applications in pain management .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 Value (μM) Cell Line Effect Observed
Cytotoxicity5.0Human leukemia (CEM)Induction of apoptosis
Cytotoxicity8.5MCF-7 (breast cancer)Induction of apoptosis
Monoacylglycerol lipase inhibitionNot specifiedN/APain response reduction
Acute toxicity>2000 mg/kgKunming miceNo observed toxicity

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 257.16 g/mol
  • CAS Number : 1179361-28-4
  • Purity : Minimum 95%

The compound features a piperidine ring and an azetidine moiety, which are known for their roles in biological activity and interaction with various receptors. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for further derivatization and application in drug development.

Antagonism of Retinol-Binding Protein 4 (RBP4)

One of the notable applications of compounds similar to 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride is their role as RBP4 antagonists. RBP4 is implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease due to its involvement in retinol transport. Research has demonstrated that RBP4 antagonists can significantly reduce lipofuscin bisretinoid formation in the retina, potentially delaying the progression of AMD .

Pain Management

Piperidin derivatives, including those related to this compound, have shown promise as monoacylglycerol lipase inhibitors. This inhibition can modulate endocannabinoid signaling pathways, providing analgesic effects without the psychoactive side effects associated with traditional cannabinoid therapies .

Case Study 1: RBP4 Antagonists

In a study focusing on RBP4 antagonists, compounds similar to 1-(Piperidin-4-yl)azetidine-3-carboxylic acid were evaluated for their ability to lower circulating plasma RBP4 levels. The results indicated a significant reduction (approximately 60%) in plasma RBP4 after administration, correlating with decreased lipofuscin accumulation in animal models .

CompoundPlasma RBP4 ReductionLipofuscin Accumulation
A112060%50%
Fenretinide-Significant reduction

Case Study 2: Analgesic Properties

Another study investigated the analgesic properties of piperidine derivatives, revealing that specific modifications at the piperidine ring enhanced binding affinity to cannabinoid receptors. This led to improved pain relief outcomes in preclinical models .

Chemical Reactions Analysis

Hydrolysis and Solvolysis

The carboxylic acid group undergoes hydrolysis under controlled conditions. While direct data on this specific compound is limited, analogous azetidine-carboxylic acid derivatives (e.g., methyl esters) hydrolyze in acidic or basic media to yield the free carboxylic acid . For example:

Reaction TypeConditionsProductYieldSource
Ester hydrolysis6 M HCl, 170°C, microwaveFree carboxylic acid87%

Nucleophilic Substitution and Aza-Michael Additions

The piperidine and azetidine rings participate in nucleophilic reactions. Piperidine’s secondary amine reacts with electrophiles, while the azetidine ring undergoes ring-opening or functionalization:

  • Aza-Michael addition with 4-hydroxypiperidine forms 3-(4-hydroxypiperidin-1-yl)azetidines in 75% yield .

  • Alkylation using 3,4-dichlorobenzaldehyde and NaBH(OAc)₃ in dichloroethane produces N-alkylated derivatives .

Reductive Amination

The compound’s amine groups engage in reductive amination with aldehydes or ketones. For example:

SubstrateReagentsConditionsProductYieldSource
3,4-DichlorobenzaldehydeNaBH(OAc)₃, DCE, 16 hRoom temperatureN-Alkylated derivative85%

Cross-Coupling Reactions

The carboxylic acid can be derivatized for use in cross-coupling. Conversion to boronic esters enables Suzuki-Miyaura couplings:

Reaction StepReagentsConditionsOutcomeSource
BoronationPinacolborane, [Ir(cod)Cl]₂DCM, 24 hBoronic ester intermediate

Salt Formation and Deprotection

As a dihydrochloride salt, it undergoes neutralization or counterion exchange. Deprotection of tert-butyloxycarbonyl (Boc) groups with HCl is a key step in synthesis :

Deprotection StepReagentsConditionsResultYieldSource
Boc removal4 M HCl in dioxane3 h, room temperatureFree amine91%

Biological Interactions

The compound’s structure suggests potential enzyme inhibition (e.g., arginase) via coordination with the carboxylic acid and amine groups . Piperidine-azetidine hybrids have shown activity in modulating neurotransmitter receptors.

Synthetic Routes

A representative synthesis involves:

  • Cyclization : Formation of the azetidine ring from azetidine-3-carboxylic acid precursors.

  • Functionalization : Reductive amination to introduce the piperidine group .

  • Salt formation : Treatment with HCl to yield the dihydrochloride .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features CAS Number Price (50mg)
This compound C₉H₁₇Cl₂N₂O₂ 265.16 Azetidine-piperidine core, dihydrochloride salt N/A €483.00
3-Aminothietane 1,1-dioxide HCl C₃H₈ClNO₂S 157.62 Thietane (4-membered sulfur ring), sulfone N/A €440.00
3-(Trifluoromethyl)pyridine-2-carboxamidine HCl C₇H₇ClF₃N₃ 249.60 Pyridine core, trifluoromethyl group N/A €612.00
Ethyl 1-piperidin-4-ylpiperidine-3-carboxylate dihydrochloride C₁₃H₂₄Cl₂N₂O₂ 323.25 Bipiperidine ester, dihydrochloride salt 340962-71-2 N/A

Key Observations :

  • The target compound’s azetidine-piperidine scaffold distinguishes it from sulfur-containing analogs (e.g., thietane derivatives) and aromatic systems (e.g., pyridine derivatives). This structural uniqueness may confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration compared to bulkier esters like Ethyl 1-piperidin-4-ylpiperidine-3-carboxylate .
  • The dihydrochloride salt enhances aqueous solubility relative to neutral analogs, making it preferable for in vitro assays and formulation .

Functional Analogues in Drug Development

Example : Fingolimod ()

  • Structure : A sphingosine-1-phosphate receptor modulator containing a piperidine ring.
  • Mechanism: Prevents lymphocyte egress from lymph nodes, used in multiple sclerosis.
  • The target compound’s carboxylic acid group could enable covalent binding to targets or improve metabolic stability compared to non-polar analogs .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the carboxamide linkage between a piperidin-4-yl moiety and an azetidine-3-carboxylic acid derivative. Two main approaches are employed:

  • Amide Bond Formation: Coupling of piperidin-4-amine derivatives with azetidine-3-carboxylic acid or its activated derivatives (e.g., acid chlorides, esters) under amide bond-forming conditions.

  • Salt Formation: Subsequent treatment with hydrochloric acid to generate the dihydrochloride salt, improving aqueous solubility and stability.

Representative Reaction Conditions

Step Reagents/Conditions Description Yield/Notes
1 Azetidine-3-carboxylic acid + Piperidin-4-amine Coupling via amide bond formation using coupling agents such as HOBt/HBTU or carbodiimides in solvents like DMF or DCM at room temperature to 50°C High yields (typically >70%) reported in literature
2 Acidic hydrolysis (6M HCl, 80°C, 12 hrs) Purification and conversion to free acid form if needed Selective cleavage of amide bond possible for intermediate manipulation
3 Treatment with 2 equivalents HCl in ethanol or methanol Formation of dihydrochloride salt Enhances solubility up to 45.2 mg/mL at pH <2.0

Industrial Scale Considerations

  • Use of continuous flow reactors to improve reaction control, heat transfer, and scalability.

  • Automated purification systems (e.g., crystallization, chromatography) to ensure high purity (>95%).

  • Optimization of reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield and minimize side products.

Detailed Chemical Reaction Analysis

Amide Bond Reactivity

  • The carboxamide bond is central to the compound’s structure and reactivity.

  • Hydrolysis under acidic or basic conditions can selectively cleave the amide bond, facilitating derivatization or intermediate recovery.

  • Coupling reactions often employ HOBt/HBTU-mediated activation for efficient amide bond formation, minimizing racemization and side reactions.

Ring-Opening Reactions of Azetidine

  • The azetidine ring can undergo nucleophilic ring-opening under strong base or nucleophile conditions.
Reagent Conditions Product Regioselectivity
Sodium hydride DMF, 100°C, 6 hrs 3-Amino-piperidine derivatives β-position ring opening dominant
Grignard reagents THF, −78°C to RT, 12 hrs Alkylated piperidine-azetidine hybrids α-position ring opening due to sterics
  • This ring-opening chemistry is exploited in modifying the compound for derivative synthesis.

Salt Formation and pH-Dependent Solubility

pH Range Protonation Site Solubility (mg/mL in water)
< 2.0 Both piperidine and azetidine nitrogens protonated 45.2
2.0 – 6.5 Piperidine nitrogen protonated 12.8
> 6.5 Deprotonated form predominates 3.1
  • The dihydrochloride salt form is stable up to 150°C (TGA data), suitable for pharmaceutical formulation.

Alternative Synthetic Routes and Related Compounds

  • Recent studies have demonstrated efficient aza-Michael addition routes to related azetidine-piperidine derivatives with yields ranging from 61% to 75%, indicating potential alternative synthetic pathways for related compounds.

  • Protection-deprotection strategies using Boc-protected piperidine derivatives followed by nucleophilic substitution with azetidine precursors have been reported for related azetidin-3-ol compounds, which share synthetic similarities.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Amide coupling of piperidin-4-amine with azetidine-3-carboxylic acid HOBt/HBTU, DMF/DCM, RT-50°C 12-24 hrs >70% Standard method, scalable
Acidic hydrolysis for intermediate manipulation 6M HCl, 80°C, 12 hrs - Selective cleavage Useful for purification or modification
Salt formation 2 eq. HCl in EtOH/MeOH RT, 1-2 hrs Quantitative Enhances solubility and stability
Ring-opening modification NaH or Grignard reagents DMF or THF, 6-12 hrs Variable For derivative synthesis

Research Findings and Optimization Insights

  • Reaction Optimization: Catalyst screening (e.g., Pd, Ni) and solvent polarity adjustments improve coupling efficiency and reduce side products.

  • Computational Modeling: Quantum chemical calculations (DFT) have been used to predict reaction pathways, optimize transition states, and reduce experimental trial-and-error.

  • Purity and Characterization: NMR (1H, 13C), HPLC (>95% purity), and mass spectrometry are standard for confirming structural integrity and purity.

  • Scalability: Continuous flow reactors and automated purification enhance industrial production efficiency.

Q & A

Q. What are the common synthetic routes for 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride?

The synthesis typically involves multi-step organic reactions , including:

  • Cyclization : Formation of the azetidine ring via intramolecular nucleophilic substitution.
  • Coupling : Introduction of the piperidin-4-yl group using Buchwald-Hartwig amination or reductive amination under inert conditions .
  • Salt Formation : Conversion to the dihydrochloride form by treating the free base with HCl in ethanol or methanol to enhance stability and solubility .
    Key challenges include optimizing reaction time (e.g., 12–24 hours for coupling) and temperature (25–80°C) to minimize side products.

Q. How is the structural integrity of this compound verified in academic settings?

Structural confirmation employs:

  • Spectroscopy :
    • IR : Absorption bands for carboxylic acid (1700–1725 cm⁻¹) and secondary amine (3300–3500 cm⁻¹) .
    • NMR : 1H^1H-NMR peaks for azetidine protons (δ 3.2–3.8 ppm) and piperidine protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : Molecular ion ([M+H]⁺) matching the theoretical molecular weight (e.g., 265.2 g/mol) .
  • Elemental Analysis : Confirmation of chloride content (theoretical: ~21.4%) via titration with silver nitrate .

Q. What are the recommended handling and storage protocols for this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin/eye contact due to potential irritation .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

Stereochemistry is sensitive to:

  • Catalyst Choice : Chiral catalysts (e.g., Ru-BINAP) in asymmetric hydrogenation can yield enantiomeric excess >90% .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor trans-azetidine formation, while non-polar solvents (e.g., toluene) may stabilize cis isomers .
  • Temperature : Lower temperatures (0–10°C) reduce epimerization risks during coupling steps .
    Validation via chiral HPLC or X-ray crystallography is critical for confirming stereochemical purity .

Q. What advanced analytical techniques are employed for impurity profiling?

  • HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) at <0.1% levels using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • NMR Relaxometry : Identifies residual solvents (e.g., DMSO) via 1H^1H-T₁ relaxation times .
  • Thermogravimetric Analysis (TGA) : Monitors decomposition products (>200°C) to assess thermal stability .

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • DFT Calculations : Model reaction pathways (e.g., activation energy for ring closure) using Gaussian or ORCA software .
  • Molecular Docking : Predict binding to biological targets (e.g., GPCRs) via AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .
  • MD Simulations : Assess solubility by simulating interactions with water molecules (e.g., GROMACS) .

Q. What strategies resolve contradictions in stability data across studies?

Discrepancies in stability (e.g., pH-dependent degradation) are addressed by:

  • Forced Degradation Studies : Exposing the compound to extremes (pH 1–13, UV light) to identify degradation pathways .
  • Kinetic Modeling : Fitting degradation data to Arrhenius equations to extrapolate shelf life under standard conditions .
  • Cross-Validation : Replicating experiments using multiple analytical techniques (e.g., HPLC vs. LC-MS) .

Methodological Considerations

  • Purity Standards : USP-grade validation requires ≥98% purity via orthogonal methods (e.g., titration + HPLC) .
  • Reproducibility : Document reaction parameters (e.g., stirring speed, drying time) to minimize batch-to-batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., cyanide derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride

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